molecular formula C9H12N2O4S B5287099 2-methoxy-N-methyl-5-sulfamoylbenzamide

2-methoxy-N-methyl-5-sulfamoylbenzamide

Cat. No.: B5287099
M. Wt: 244.27 g/mol
InChI Key: TUQKFBZMZZYOQU-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-5-sulfamoylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular formula C9H12N2O4S and is often used in analytical method development, method validation, and quality control applications .

Mechanism of Action

Target of Action

The compound “5-(aminosulfonyl)-2-methoxy-N-methylbenzamide” is structurally similar to mesalazine, also known as 5-aminosalicylic acid (5-ASA), which is a synthetic drug from the family of nonsteroidal anti-inflammatory drugs (NSAIDs) used for inflammatory diseases of the gastrointestinal tract . The primary targets of 5-ASA are inflammatory cells and cytokines in the gastrointestinal tract, which play a crucial role in inflammatory bowel disease (IBD) .

Mode of Action

The compound interacts with its targets by inhibiting the production of inflammatory cytokines and other mediators of inflammation . This results in a reduction of inflammation and alleviation of symptoms associated with IBD .

Biochemical Pathways

It is known that 5-asa, a structurally similar compound, has anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties . It is likely that “5-(aminosulfonyl)-2-methoxy-N-methylbenzamide” affects similar pathways.

Pharmacokinetics

5-asa, a related compound, is known to be rapidly absorbed in the jejunum, allowing only 20 percent to reach the terminal ileum and colon . It is likely that “5-(aminosulfonyl)-2-methoxy-N-methylbenzamide” has similar ADME properties.

Result of Action

The molecular and cellular effects of the compound’s action are likely to include a reduction in inflammation and alleviation of symptoms associated with IBD, given its structural similarity to 5-ASA .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Sulfonamides can cause allergic reactions in some individuals .

Future Directions

The future directions for research on “5-(aminosulfonyl)-2-methoxy-N-methylbenzamide” could include exploring its potential medicinal uses, studying its reactivity with other compounds, and developing more efficient methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-5-sulfamoylbenzamide typically involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with N-methylamine. This reaction is usually carried out in the presence of a coupling agent such as 1-methyl-2-chloropyridinium iodide in a solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-Methoxy-N-methyl-5-sulfamoylbenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups that confer distinct chemical properties and biological activities. Its ability to selectively interact with dopamine receptors makes it particularly valuable in medical research .

Properties

IUPAC Name

2-methoxy-N-methyl-5-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-11-9(12)7-5-6(16(10,13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQKFBZMZZYOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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